molecular formula C17H19F2N3O2 B2814374 2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380058-79-5

2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B2814374
CAS RN: 2380058-79-5
M. Wt: 335.355
InChI Key: SUHTZLKSIBVOFR-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . One of the most common structures in heterocyclic compounds is the piperidine cycle .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a valuable but not well-developed transformation . A radical approach has been reported for catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Piperidine and pyridine derivatives are known to undergo nucleophilic aromatic substitution reactions, which are crucial in synthetic chemistry for the introduction of functional groups into aromatic systems. Such reactions enable the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science (Pietra & Vitali, 1972).

Cytochrome P450 Inhibition

Compounds containing pyridine moieties have been investigated for their ability to inhibit cytochrome P450 enzymes, a crucial aspect in drug development due to the role of these enzymes in drug metabolism and drug-drug interactions (Khojasteh et al., 2011).

Dipeptidyl Peptidase IV Inhibitors

Research on piperidine derivatives has led to the development of dipeptidyl peptidase IV inhibitors, highlighting their importance in the treatment of type 2 diabetes mellitus by influencing insulin secretion (Mendieta, Tarragó, & Giralt, 2011).

Corrosion Inhibition

Pyridine derivatives have been utilized as corrosion inhibitors, showing effectiveness in protecting metals from corrosive environments. This application is significant in industries where metal longevity and integrity are crucial (Verma, Quraishi, & Ebenso, 2020).

Antineoplastic Agents

Research has explored the use of piperidine derivatives as candidate antineoplastic agents, demonstrating potential in cancer treatment due to their cytotoxic properties and ability to modulate drug resistance (Hossain et al., 2020).

Chemosensing Applications

Pyridine derivatives have been shown to possess chemosensing capabilities, useful for the detection of ions and molecules in various samples. This has applications in environmental monitoring, healthcare diagnostics, and chemical research (Abu-Taweel et al., 2022).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a significant interest in this field.

properties

IUPAC Name

2-[[1-(3,3-difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c18-17(19)7-14(8-17)16(23)22-5-1-2-13(10-22)11-24-15-6-12(9-20)3-4-21-15/h3-4,6,13-14H,1-2,5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHTZLKSIBVOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC(C2)(F)F)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

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